3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Chemical Structure and Synthesis 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core substituted with a 4-methylphenyl group at position 3 and a 4-pyridylmethylene moiety at position 3. This compound belongs to the class of (5Z)-5-arylidene-2-thioxothiazolidin-4-ones, which are synthesized via a three-step protocol involving condensation reactions between thiazolidinone precursors and aromatic aldehydes [1]. The synthesis typically employs microwave-assisted methods or conventional heating to achieve high yields (e.g., 78–88%) [2].
Properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-2-4-13(5-3-11)18-15(19)14(21-16(18)20)10-12-6-8-17-9-7-12/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZXOZHZPFLLIO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 4-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Features
- Core Structure: The thiazolidinone ring (1,3-thiazolidin-4-one) with a thioxo group at position 2.
- Substituents: 4-Methylphenyl group: Enhances lipophilicity and influences π-π stacking interactions.
Analytical Characterization
The compound is typically characterized by:
- 1H/13C NMR : Distinct aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl/thione carbon resonances (δ 170–190 ppm) [7].
- Melting Point : Expected range of 250–260°C based on structurally similar derivatives [15].
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position 3 and 5) | Melting Point (°C) | Biological Activity (IC50) | Key Reference |
|---|---|---|---|---|
| Target Compound : 3-(4-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 3: 4-Methylphenyl; 5: 4-Pyridylmethylene | ~255 (predicted) | Not reported | [13] |
| (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 3: H; 5: 4-Bromobenzylidene | 251–253 | PET inhibition (3.0 μM) | [5] |
| (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 3: H; 5: 4-Chlorobenzylidene | 256–258 | Antialgal (1.3 μM) | [5] |
| (5Z)-3-(4-Hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | 3: 4-Hydroxyphenyl; 5: 3-Pyridylmethylene | >260 | Not reported | [13] |
| 5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 3: 4-Methylphenyl; 5: Diphenylpyrazolylmethylene | 245–248 | Not reported | [15] |
Key Comparisons
Halogenated analogs (e.g., 4-bromo or 4-chloro derivatives) exhibit potent bioactivity (IC50 = 1.3–3.0 μM) due to increased electrophilicity and lipophilicity, which may improve membrane permeability [5].
Synthetic Yields and Methods
- The target compound and its analogs are synthesized via microwave-assisted methods with yields >80%, whereas conventional methods yield 70–85% [15].
- Derivatives with bulky substituents (e.g., diphenylpyrazolylmethylene in [15]) require longer reaction times but achieve comparable yields.
Thermal Stability
- Melting points correlate with substituent polarity: Hydroxyphenyl derivatives (e.g., [13]) exhibit higher melting points (>260°C) due to hydrogen bonding, while methylphenyl analogs melt at ~250°C [15].
Structural Diversity Pyridine vs. Benzene Rings: Pyridyl substituents (as in the target compound) introduce basicity, whereas benzylidene groups (e.g., 4-bromo) enhance halogen bonding [13].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
